molecular formula C14H11N3S B2602672 2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile CAS No. 338407-73-1

2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile

Cat. No.: B2602672
CAS No.: 338407-73-1
M. Wt: 253.32
InChI Key: WYLMOHICHVYEPF-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile is a pyrimidine derivative featuring a styryl (vinylbenzene) substituent at the 4-position of the pyrimidine ring and a sulfanyl-linked acetonitrile group at the 2-position. The sulfanyl-acetonitrile moiety contributes to reactivity, enabling applications in medicinal chemistry or materials science.

Properties

IUPAC Name

2-[4-[(E)-2-phenylethenyl]pyrimidin-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3S/c15-9-11-18-14-16-10-8-13(17-14)7-6-12-4-2-1-3-5-12/h1-8,10H,11H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLMOHICHVYEPF-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=NC=C2)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile typically involves the reaction of 4-styryl-2-pyrimidinethiol with bromoacetonitrile under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Example Synthesis Pathway

  • Starting Materials : 4-Styryl-2-pyrimidinyl thiol and acetonitrile.
  • Reagents : Coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to facilitate the reaction.
  • Conditions : The reaction typically requires mild heating under an inert atmosphere to promote the formation of the desired product.

Anticancer Activity

Research indicates that compounds similar to 2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives of pyrimidine have been shown to inhibit human lactate dehydrogenase A (hLDHA), a key enzyme in cancer metabolism, with some compounds demonstrating IC50 values lower than 5 μM .

Antitubercular Activity

Fragment-based drug discovery has identified several pyrimidine derivatives as potential inhibitors against Mycobacterium tuberculosis. The structural properties of this compound may contribute to its efficacy in targeting specific proteins involved in bacterial resistance mechanisms .

Case Study 1: Inhibition of hLDHA

A study evaluated a series of pyrimidine derivatives for their ability to inhibit hLDHA. Among them, compounds with a U-shaped disposition showed enhanced inhibitory activity. The study highlighted that the introduction of sulfanyl groups significantly improved binding affinity, suggesting that this compound could be a promising candidate for further development as an anticancer agent .

Case Study 2: Tuberculosis Treatment

Another investigation focused on the development of new antitubercular agents through fragment-based approaches. The incorporation of the pyrimidine scaffold into lead compounds resulted in enhanced activity against multidrug-resistant strains of Mycobacterium tuberculosis. The findings suggest that modifications to the pyrimidine structure, including those found in this compound, could lead to novel therapeutic options for tuberculosis .

Mechanism of Action

The mechanism of action of 2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile with structurally related compounds, focusing on molecular features, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name 4-Position Substituent Molecular Formula Molecular Weight Key Properties/Activities References
This compound Styryl (vinylbenzene) C₁₄H₁₁N₃S 253.32* Predicted high π-conjugation, potential bioactivity
2-{[4-(furan-2-yl)pyrimidin-2-yl]sulfanyl}acetonitrile Furan-2-yl C₁₀H₇N₃OS 217.25 Moderate polarity, used in heterocyclic synthesis
2-((4-[2-(2-Thienyl)vinyl]-2-pyrimidinyl)sulfanyl)acetonitrile Thienylvinyl C₁₂H₉N₃S₂ 259.35 Enhanced electronic properties due to thiophene
2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile Trifluoromethyl C₇H₄F₃N₃ 187.12 High electronegativity, lipophilic
2-(4-Chlorophenyl)-2-(pyridin-2-ylsulfanyl)acetonitrile 4-Chlorophenyl, pyridinyl C₁₃H₉ClN₂S 268.74 Halogenated scaffold, potential antimicrobial activity
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Furan-2-yl (triazole core) C₉H₉N₅O₂S 263.26 Anti-exudative activity in rat models

*Calculated molecular weight based on formula.

Key Observations:

Structural Variations: Styryl vs. Electron-Withdrawing Groups: The trifluoromethyl substituent () increases electronegativity and lipophilicity, contrasting with the electron-rich styryl group.

Physicochemical Properties :

  • Polarity : Compounds with furan or pyridine rings () exhibit moderate polarity, whereas trifluoromethyl derivatives () are more lipophilic.
  • Hydrogen Bonding : Nitrile and sulfanyl groups enable hydrogen bonding, as seen in ’s dimer formation via O–H⋯O interactions.

Antimicrobial Potential: Halogenated derivatives () often exhibit antimicrobial properties, though this remains unverified for the styryl analog.

Synthetic Routes: Alkylation Strategies: highlights alkylation of thione intermediates with α-chloroacetamides, a method applicable to the target compound’s synthesis. Paal-Knorr Condensation: Used to modify triazole rings (), this approach could adapt to pyrimidine systems for functionalization.

Biological Activity

2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The IUPAC name for the compound is this compound. The synthesis typically involves the reaction of 4-styryl-2-pyrimidinyl thiol with acetonitrile under specific conditions to yield the desired product.

Synthetic Route:

  • Reactants : 4-styryl-2-pyrimidinyl thiol, acetonitrile.
  • Conditions : The reaction may require a catalyst and specific temperature control to optimize yield.
  • Yield : The yield can vary based on reaction conditions but has been reported to be moderate.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The presence of the pyrimidine ring enhances its ability to interact with nucleic acids and proteins, potentially leading to alterations in cellular functions.

Biological Evaluation

Recent studies have evaluated the compound's efficacy against various biological targets, including cancer cell lines and enzymatic pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • In vitro Studies : The compound has shown promising results in inhibiting cell proliferation in several cancer cell lines.
  • IC50 Values : In one study, the IC50 values for cell proliferation were reported to be less than 10 µM, indicating potent activity against cancer cells .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes:

Enzyme Inhibition Type IC50 (µM)
Lactate dehydrogenaseCompetitive<5
Protein kinasesNon-competitive<10

These results suggest that the compound may serve as a lead for developing new therapeutic agents targeting metabolic pathways in cancer .

Case Studies

  • Case Study 1: Antiproliferative Effects
    • A study evaluated the antiproliferative effects of the compound on MDA-MB-435 breast cancer cells, demonstrating an IC50 value of approximately 9.0 nM, which is indicative of strong efficacy .
  • Case Study 2: Enzyme Interaction
    • Another investigation focused on the interaction with lactate dehydrogenase (LDH), where it was found that the compound effectively inhibited enzyme activity at low concentrations, suggesting potential for metabolic modulation in cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.